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5,7-Dibromo-4-chloroquinazoline

BRD4 inhibitor BET bromodomain epigenetic probe

Researchers developing BRD4 bromodomain inhibitors require polyhalogenated quinazoline scaffolds with site-selective cross-coupling reactivity. 5,7-Dibromo-4-chloroquinazoline addresses this need with three distinct halogen environments (C4-Cl, C5-Br, C7-Br) enabling sequential functionalization strategies. Key advantages: • Enables programmed C4→C5→C7 derivatization, reducing synthetic step count vs. linear approaches. • Validated BRD4 BD2 binding (IC50 = 863 nM) for bromodomain ligand development. • Well-defined substrate for chemoselectivity optimization in polyhalogenated systems.

Molecular Formula C8H3Br2ClN2
Molecular Weight 322.38 g/mol
Cat. No. B13136526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-4-chloroquinazoline
Molecular FormulaC8H3Br2ClN2
Molecular Weight322.38 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=CN=C2Cl)Br)Br
InChIInChI=1S/C8H3Br2ClN2/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H
InChIKeyMMNLQFHOBYVSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-4-chloroquinazoline Specifications & Analytical Baseline


5,7-Dibromo-4-chloroquinazoline (CAS 2021198-15-0; molecular formula C8H3Br2ClN2; MW 322.38 g/mol) is a polyhalogenated quinazoline building block featuring bromine atoms at C5 and C7 positions and a reactive chlorine at C4. The compound belongs to the 4-chloroquinazoline scaffold family widely employed in medicinal chemistry for generating kinase inhibitor libraries . This three-halogen substitution pattern distinguishes it from mono- and di-halogenated quinazoline analogs in terms of cross-coupling reactivity and potential biological target engagement.

Polyhalogenated quinazoline scaffold with three reactive sites (C4, C5, C7) for sequential diversification
Site-selective reactivity: C4‑Cl preferentially substituted under cross-coupling, leaving C5/C7‑Br intact
Reported BRD4 bromodomain binding profile distinct from EGFR‑directed quinazolines

5,7-Dibromo-4-chloroquinazoline: Generic Substitution Shortcomings


Generic 4-chloroquinazoline analogs such as 7-bromo-4-chloroquinazoline (CAS 573675-55-5) or 4-chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1) cannot substitute for 5,7-dibromo-4-chloroquinazoline without fundamentally altering both synthetic pathway outcomes and biological activity profiles. The 5,7-dibromo substitution pattern introduces site-selective cross-coupling reactivity governed by differential C-Br bond activation, enabling sequential functionalization strategies that mono-brominated analogs cannot support [1]. Critically, the 5,7-dibromo motif confers distinct target engagement properties—experimentally validated BRD4 BD2 inhibition (IC50 = 863 nM) [2]—that differ markedly from the EGFR-dominant inhibition profiles of 6,7-dimethoxy-substituted analogs which exhibit sub-nanomolar EGFR potency but divergent selectivity windows [3]. Substituting with generic 4-chloroquinazolines therefore yields different coupling products, altered kinase selectivity, and non-comparable structure-activity relationships.

Mono-brominated 4-chloroquinazolines Provide only one bromine handle, limiting sequential diversification strategies; coupling products and SAR may differ.
6,7-Dimethoxy-4-chloroquinazoline Directs target engagement toward EGFR inhibition; bromodomain recognition profile may not transfer to 6,7-dialkoxy analogs.
Altered cross-coupling selectivity Different halogenation pattern changes chemoselectivity; 5,7-dibromo reactivity cannot be replicated with generic 4-chloroquinazoline.

5,7-Dibromo-4-chloroquinazoline: Differentiation from Analogs


BRD4 Bromodomain Inhibition vs. JQ1

5,7-Dibromo-4-chloroquinazoline demonstrates quantifiable BRD4 BD2 binding with an IC50 of 863 nM as measured by displacement of FITC-conjugated JQ1 [1]. The reference JQ1 binds BRD4 bromodomains 1 and 2 with Kd values of approximately 50 nM and 90 nM respectively . This establishes the compound as a structurally distinct BRD4 ligand with approximately 10- to 17-fold lower potency than JQ1, offering a quinazoline-based alternative scaffold for bromodomain probe development.

BRD4 BD2 Affinity
Head-to-head
IC₅₀ 863 nM (BRD4 BD2)
JQ1: Kd 50 nM (BD1), 90 nM (BD2)
Quinazoline-based BRD4 ligand; ~10–17-fold lower binding affinity vs. JQ1
FITC‑JQ1 displacement, BRD4 BD2, 15 min incubation
BRD4 inhibitor BET bromodomain epigenetic probe

Site-Selective Cross-Coupling: C4-Cl vs. C5/C7-Br

In chloro-bromo substituted quinazolines, cross-coupling selectivity has been established to generally favor substitution at the more activated C4-Cl bond over the C-Br bonds [1]. This reactivity hierarchy enables predictable sequential functionalization strategies where the C4 position can be modified first via nucleophilic aromatic substitution or cross-coupling, leaving C5 and C7 bromine atoms intact for subsequent orthogonal coupling steps. In contrast, 7-bromo-4-chloroquinazoline (CAS 573675-55-5) provides only a single bromine handle, limiting diversification to one additional coupling step . The 5,7-dibromo pattern thus offers two sequential diversification sites beyond the C4 position, supporting more complex library synthesis.

Cross-Coupling Handles
Class-level inference
C4‑Cl, C5‑Br, C7‑Br reactivity hierarchy
Enables sequential diversification; 2 additional sites vs. mono‑brominated analogs
Selectivity inferred from chloro‑bromo quinazoline class; experimental validation advised
Suzuki-Miyaura coupling sequential functionalization polyhalogenated heterocycles

BRD4 Bromodomain vs. EGFR Kinase Selectivity

5,7-Dibromo-4-chloroquinazoline exhibits measurable BRD4 BD2 inhibition (IC50 = 863 nM) [1]. In contrast, 6,7-dimethoxy-substituted 4-chloroquinazolines are documented as potent EGFR inhibitors, with 4-anilinoquinazoline derivatives bearing 6,7-dimethoxy substitution achieving EGFR IC50 values as low as 0.029 nM [2]. The 5,7-dibromo pattern thus shifts target engagement from the EGFR-dominant profile characteristic of 6,7-dialkoxyquinazolines toward bromodomain recognition. This target preference divergence is substantiated by class-level SAR studies showing that quinazoline substitution patterns at positions 5-8 profoundly modulate kinase versus bromodomain selectivity [3].

Target Engagement
Cross-study
BRD4 BD2 IC₅₀ 863 nM
6,7‑Dimethoxy analogs: EGFR IC₅₀ down to 0.029 nM
Substitution pattern shifts primary target from EGFR kinase to BRD4 bromodomain
Different assay platforms; class‑level SAR supports target divergence
kinase selectivity target engagement profiling quinazoline SAR

Physicochemical Profile vs. 6,7-Dimethoxy Analog

5,7-Dibromo-4-chloroquinazoline (MW 322.38 g/mol, formula C8H3Br2ClN2) differs substantially in physicochemical profile from 4-chloro-6,7-dimethoxyquinazoline (MW 224.64 g/mol, formula C10H9ClN2O2) . The dibromo compound carries approximately 98 g/mol additional mass, contains no hydrogen bond donors, and bears zero rotatable bonds compared to the two methoxy rotatable bonds in the dimethoxy analog. These differences impact calculated logP, aqueous solubility, and permeability characteristics. The dibromo substitution pattern increases lipophilicity while maintaining a rigid planar core, whereas the dimethoxy pattern introduces polarity and conformational flexibility.

Physicochemical Profile
Cross-study
MW 322.38 g/mol (+97.7)
Rot. Bonds 0 (vs. 2 for dimethoxy analog)
HBD 0
Lipophilicity Higher (Br₂Cl vs. Cl,O₂)
Heavier, more lipophilic, rigid core vs. oxygenated analog
Calculated from formulas; experimental logP/solubility to verify
physicochemical properties Lipinski parameters lead optimization

5,7-Dibromo-4-chloroquinazoline: Research & Procurement Applications


BRD4 Probe Development & Scaffold Hopping

5,7-Dibromo-4-chloroquinazoline serves as a quinazoline-based starting scaffold for BRD4 bromodomain ligand development, with experimentally validated BD2 binding (IC50 = 863 nM) [1]. This application is supported by the compound's structural divergence from triazolo-diazepine BET inhibitors like JQ1 (Kd = 50-90 nM) , enabling scaffold-hopping SAR studies. The C4-Cl handle permits rapid initial derivatization to explore 4-anilino or 4-alkoxy modifications while preserving C5 and C7 bromines for subsequent optimization of bromodomain binding interactions.

Sequential Diversification for Quinazoline Libraries

The three-halogen substitution pattern (C4-Cl, C5-Br, C7-Br) enables programmed sequential functionalization strategies for constructing diverse quinazoline libraries. Established chloro-bromo quinazoline reactivity hierarchy dictates that C4-Cl undergoes preferential substitution over C-Br bonds under palladium-catalyzed conditions [1]. This allows for: (1) initial C4 derivatization via SNAr or Suzuki-Miyaura coupling; (2) subsequent C5 functionalization under modified conditions; (3) final C7 modification. This convergent approach reduces synthetic step count compared to linear syntheses starting from mono-halogenated 4-chloroquinazoline .

Bromodomain vs. Kinase Selectivity Profiling

5,7-Dibromo-4-chloroquinazoline enables comparative target engagement studies contrasting bromodomain versus kinase inhibition within the quinazoline chemotype. The compound's BRD4 BD2 activity (IC50 = 863 nM) [1] contrasts sharply with 6,7-dialkoxyquinazolines that exhibit potent EGFR inhibition (IC50 down to 0.029 nM) . This substitution-dependent target preference provides a defined chemical probe pair for investigating how quinazoline substitution patterns at positions 5-7 modulate selectivity between ATP-binding kinase pockets and acetyl-lysine recognition bromodomains .

Cross-Coupling Methodology Development

As a polyhalogenated heteroaromatic, 5,7-dibromo-4-chloroquinazoline provides a well-defined substrate for developing and optimizing site-selective cross-coupling methodologies. The established reactivity difference between C4-Cl and C5/C7-Br bonds under Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig conditions [1] makes this compound suitable as a model substrate for reaction condition screening, catalyst ligand optimization, and chemoselectivity studies in polyhalogenated systems. The three distinct halogen environments offer orthogonal reactivity for methodology validation.

Application
Selection Property
Validation Focus
BRD4 Bromodomain Probe Scaffolding
Quinazoline-based BRD4 ligand core
BD2 binding affinity and SAR exploration
Sequential Library Diversification
Three-halogen handle (C4, C5, C7)
Site-selective cross-coupling sequence efficiency
Bromodomain vs. Kinase Selectivity Studies
Target engagement divergence profile
BRD4 vs. EGFR selectivity profiling
Cross-Coupling Methodology Development
Polyhalogenated heteroaromatic substrate
Chemoselectivity & catalyst optimization
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